2-Chloro-4-nitrobenzonitrile

Übersicht

Beschreibung

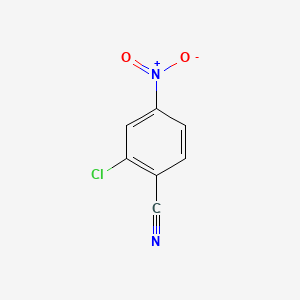

2-Chloro-4-nitrobenzonitrile is an organic compound with the molecular formula C7H3ClN2O2. It is a derivative of benzonitrile, characterized by the presence of a chlorine atom and a nitro group attached to the benzene ring. This compound is widely used in various chemical syntheses and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Chloro-4-nitrobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2,5-dichloronitrobenzene with copper(I) cyanide . Another method includes the reaction of 2-chloro-4-nitrobenzoyl chloride with alkanesulphonyltrichlorophosphazene at elevated temperatures (150-190°C) .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically poured into a cooled solvent such as toluene or benzene, stirred at room temperature, and then filtered to remove insoluble inorganic compounds .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at the ortho position to the nitrile group undergoes substitution with nucleophiles under mild conditions .

Mechanism :

-

Nucleophilic Attack : The electron-withdrawing nitro group activates the ortho-chlorine for substitution .

-

Reagent-Specific Reactions :

Industrial Relevance :

This reaction is critical in synthesizing pharmaceutical intermediates, such as diuretics .

Reduction of the Nitro Group

The nitro group is reduced to an amino group using hydrogen gas (H₂) with palladium catalysts or tin(II) chloride.

Reaction Pathway :

-

Catalytic Hydrogenation :

-

Chemical Reduction :

Product :

2-Chloro-4-aminobenzonitrile, a precursor for agrochemicals.

4.1. Cyanide Conversion

The nitrile group can be converted to carboxylic acids or amides via hydrolysis .

Acid Hydrolysis :

4.2. Nitro Group Displacement

Nitro displacement by aryl diazonium salts forms azo compounds .

Reaction :

Biological and Industrial Significance

2-Chloro-4-nitrobenzonitrile is a key intermediate in:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-Chloro-4-nitrobenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds:

- Antimalarial Agents : It has been reported that derivatives of this compound exhibit antimalarial activity, making it a valuable precursor in the development of new treatments for malaria .

- Antiviral and Anticancer Research : The compound is being studied for its potential as an active pharmaceutical ingredient against immunodeficiency diseases and certain cancers. Research indicates that its derivatives may possess antiviral properties .

Environmental Applications

Recent studies have explored the degradation characteristics of related compounds, such as 2-chloro-4-nitrophenol, in microbial electrolysis cells. These studies highlight the potential for using similar nitrobenzonitriles in wastewater treatment processes, where they can be reduced and assimilated by anaerobic microorganisms .

Toxicology and Safety Considerations

While this compound has beneficial applications, it also poses health risks:

- Irritation Risks : The compound is known to cause irritation to the eyes, skin, and respiratory system upon exposure. It may also lead to gastrointestinal distress if ingested .

- Cyanide Release : Metabolism may yield cyanide, which is hazardous and can impair cellular respiration . Therefore, handling this compound requires strict safety protocols to mitigate exposure risks.

Case Studies

- Antimalarial Development : A study demonstrated that specific derivatives of this compound exhibited significant activity against malaria parasites in vitro. These findings suggest that further development could lead to effective new antimalarial drugs .

- Microbial Degradation Research : In experiments utilizing microbial electrolysis cells, researchers successfully degraded nitrophenolic compounds similar to this compound, showcasing its potential for bioremediation applications .

Wirkmechanismus

The mechanism of action of 2-Chloro-4-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chlorine atom can also participate in substitution reactions, modifying the compound’s activity and specificity .

Vergleich Mit ähnlichen Verbindungen

- 4-Nitrobenzonitrile

- 2-Chloro-5-nitrobenzonitrile

- 2-Amino-4-chlorobenzonitrile

Comparison: 2-Chloro-4-nitrobenzonitrile is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring, which influences its reactivity and applications. Compared to 4-Nitrobenzonitrile, the presence of the chlorine atom in this compound enhances its electrophilic substitution reactions. Similarly, the compound’s structure allows for selective reduction and substitution reactions, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

2-Chloro-4-nitrobenzonitrile (2C4N) is a compound that has garnered attention due to its biological activities and potential applications in various fields, particularly in pharmaceuticals and environmental science. This article provides a comprehensive overview of the biological activity of 2C4N, including its metabolic pathways, toxicity, and applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H4ClN3O2

- Molecular Weight : 199.57 g/mol

The compound features a chloro group, a nitro group, and a nitrile functional group attached to a benzene ring, which contributes to its reactivity and biological properties.

Metabolic Pathways

Recent studies have highlighted the metabolism of 2C4N by microorganisms, particularly focusing on its biodegradation. One significant study reported the degradation of 2C4N by Rhodococcus sp. strain MB-P1 under aerobic conditions. The strain utilizes 2C4N as its sole carbon, nitrogen, and energy source, leading to the formation of various metabolites:

- Initial Metabolite : 4-amino-3-chlorophenol (4A3CP)

- Subsequent Metabolite : 6-chlorohydroxyquinol (6CHQ)

The degradation pathway involves several enzymatic reactions, including the action of flavin-dependent monooxygenases and dioxygenases that facilitate the removal of nitro groups and further transformation into less harmful substances .

Toxicity and Environmental Impact

The toxicity of 2C4N has been evaluated in various studies. It has been shown to exhibit mutagenic properties, which raises concerns regarding its use in consumer products such as hair dyes. Regulatory assessments have focused on its potential genetic toxicity and environmental persistence .

Table 1: Toxicological Data Summary

| Study Reference | Endpoint | Result |

|---|---|---|

| Mutagenicity | Positive in Ames test | |

| Genetic Toxicity | Induced chromosomal aberrations | |

| Environmental Persistence | Biodegradable by specific bacterial strains |

Applications in Pharmaceuticals

2C4N serves as an important intermediate in the synthesis of various pharmaceutical agents. For instance, it is utilized in the preparation of compounds that have diuretic properties . The compound's ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing more complex molecules.

Case Studies

- Biodegradation Study : A study conducted by Khan et al. (2013) demonstrated the effective biodegradation of 2C4N by Rhodococcus sp., providing insights into microbial pathways for environmental detoxification .

- Toxicological Assessment : Research evaluating the mutagenicity of hair dye components highlighted 2C4N's potential risks, prompting discussions on regulatory standards for cosmetic ingredients .

Eigenschaften

IUPAC Name |

2-chloro-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGQFRQZYVQQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182428 | |

| Record name | 2-Chloro-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28163-00-0 | |

| Record name | 2-Chloro-4-nitrobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028163000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.